Ammonium erbium(3+) disulphate

Description

Ammonium erbium(3+) disulphate is a rare earth compound combining erbium (Er³⁺), ammonium (NH₄⁺), and sulphate (SO₄²⁻) groups. Erbium, a lanthanide, is known for its unique optical and magnetic properties, making its compounds valuable in lasers, fiber optics, and photonic technologies . The ammonium component likely enhances solubility and stabilizes the crystal lattice, as seen in other ammonium-metal sulphates like ammonium sulfate (a common fertilizer) .

Properties

CAS No. |

97338-18-6 |

|---|---|

Molecular Formula |

ErH4NO8S2 |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

azanium;erbium(3+);disulfate |

InChI |

InChI=1S/Er.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3 |

InChI Key |

SOIRBTBAELKQIN-UHFFFAOYSA-K |

Canonical SMILES |

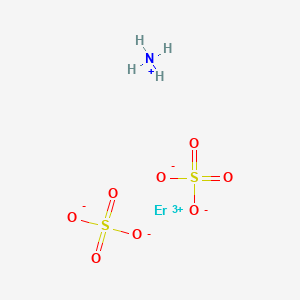

[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Er+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium erbium(3+) disulphate can be synthesized through a reaction involving erbium salts and ammonium sulphate under controlled conditions. The reaction typically requires a solvent, such as water, and is conducted at a specific temperature to ensure the proper formation of the compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and consistency for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Ammonium erbium(3+) disulphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of erbium ions .

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and other chemical compounds that can interact with the erbium ions. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. These products can include various erbium-containing compounds and other by-products .

Scientific Research Applications

Ammonium erbium(3+) disulphate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies involving rare earth elements.

Biology: Investigated for its potential biological effects and interactions with biological molecules.

Industry: Utilized in industrial processes that require the unique properties of erbium compounds.

Mechanism of Action

The mechanism of action of ammonium erbium(3+) disulphate involves its interaction with molecular targets and pathways within various systems.

Comparison with Similar Compounds

Structural and Functional Analogues

Erbium Chloride Silicate (ECS)

- Formula: ErCl₃·SiO₂ (single-crystal nanowire form).

- Properties: Synthesized as nanowires, ECS exhibits superior optical emission efficiency and thermal stability compared to bulk erbium compounds. This nanostructured form enhances applications in energy-efficient lighting and photonics .

- Comparison: Unlike ammonium erbium disulphate, ECS lacks sulphate groups but incorporates silicate, enabling unique nanoscale properties. ECS’s nanowire morphology provides a larger surface area, critical for optoelectronic devices, whereas ammonium erbium disulphate’s bulk structure may prioritize solubility and ion exchange .

Erbium(3+) Acetate and Erbium(3+) Perchlorate

- Formulas : Er(CH₃COO)₃, Er(ClO₄)₃.

- Properties: These salts are water-soluble and used in catalysis and precursor synthesis. Erbium acetate is noted for moderate thermal stability (decomposing at ~300°C), while perchlorates are highly oxidizing .

- Comparison : Ammonium erbium disulphate’s sulphate groups likely reduce oxidative risks compared to perchlorates. Its ammonium component may improve crystallinity over acetate derivatives, which often form hydrates .

Ammonium Sulfate

- Formula : (NH₄)₂SO₄.

- Properties : Widely used in fertilizers, with high solubility (76.4 g/100 mL at 20°C) and a decomposition temperature of 235°C .

- Comparison : The erbium variant would trade agricultural utility for specialized optical/magnetic functions. The substitution of Er³⁺ for H⁺ in the ammonium sulfate structure introduces paramagnetism and alters solubility, likely requiring specialized synthesis routes .

Key Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.